4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate
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Overview
Description
4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the azepane ring and the oxalate group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can form the thieno[2,3-d]pyrimidine core. Subsequent reactions with azepane and oxalic acid derivatives yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, solvent systems, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and methods are continuously refined to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to these targets, disrupting their normal function and resulting in the desired biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their medicinal properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have comparable chemical properties and applications in drug design.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in multiple research fields highlight its significance .
Properties
IUPAC Name |
4-(azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.C2H2O4/c1-10-14-12(11-6-9-17-13(11)15-10)16-7-4-2-3-5-8-16;3-1(4)2(5)6/h6,9H,2-5,7-8H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDQRRZJEHSFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N3CCCCCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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